REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:4]([I:10])=[CH:5][C:6]([F:9])=[N:7][CH:8]=1.[N+](C)([O-])=[O:12].CN(C)C=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl.F[B-](F)(F)F.[Ag+].CO>[F:9][C:6]1[N:7]=[CH:8][C:3]([CH2:2][OH:12])=[C:4]([I:10])[CH:5]=1 |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=CC(=NC1)F)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
721 mg
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.[Ag+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir at room temperature for another 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
wash with water and saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer from the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporate the organic solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purify the crude
|
Type
|
WASH
|
Details
|
with flash column chromatography (eluted with 10% methanol in dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=N1)CO)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |